molecular formula C10H10OS B3386908 Thiochroman-4-one, 3-methyl- CAS No. 771-17-5

Thiochroman-4-one, 3-methyl-

Cat. No.: B3386908
CAS No.: 771-17-5
M. Wt: 178.25 g/mol
InChI Key: XCJJYQRFPYKZAU-UHFFFAOYSA-N
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Description

Thiochroman-4-one, 3-methyl- is a sulfur-containing heterocyclic compound that belongs to the thiochromanone family These compounds are structurally related to chromones, where the oxygen atom in the chromone ring is replaced by a sulfur atom

Biochemical Analysis

Biochemical Properties

Thiochroman-4-one, 3-methyl- plays a significant role in biochemical reactions

Cellular Effects

Thiochroman-4-one derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, antiviral, antitumoral, antimalarial, antibacterial, and antileishmanial effects . These activities suggest that Thiochroman-4-one, 3-methyl- may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiochroman-4-one, 3-methyl- can be synthesized through various methods. One common approach involves the substitution reaction of thiophenol with β-halopropionic acids or β-butirolactones to produce 3-(phenylthio)-propanoic acids. These acids then undergo intramolecular Friedel-Crafts acylation to yield thiochroman-4-ones in moderate yields . Another method involves the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid, followed by cyclization of acrylates obtained from thiophenols and propiolates .

Industrial Production Methods

Industrial production of thiochroman-4-one, 3-methyl- typically follows similar synthetic routes as described above, with optimization for large-scale production. The use of efficient catalysts and reaction conditions is crucial to maximize yield and minimize production costs.

Properties

IUPAC Name

3-methyl-2,3-dihydrothiochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJJYQRFPYKZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSC2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771-17-5
Record name 2,3-Dihydro-3-methyl-4H-1-benzothiopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=771-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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